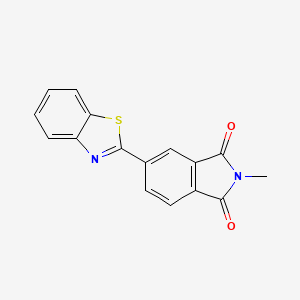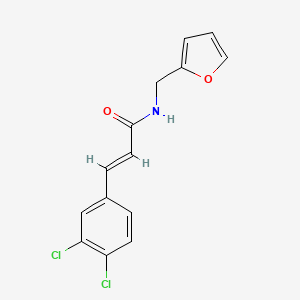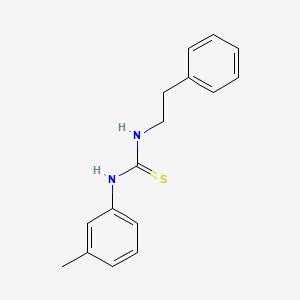
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea, also known as METU, is a thiourea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, studies have suggested that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the replication of viruses, such as herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, the limitations of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea include its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea. One potential application of the compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has shown promise as a potential anticancer agent, and further research is needed to explore its efficacy in vivo. Another potential direction for research is the development of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea derivatives with improved solubility and bioavailability. Overall, the research on N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has demonstrated its potential as a therapeutic agent, and further studies are needed to fully explore its applications.
Synthesemethoden
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea can be synthesized through the reaction of 3-methylbenzoyl isothiocyanate and 2-phenylethylamine in the presence of a base. The reaction results in the formation of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been found to possess antiviral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-13-6-5-9-15(12-13)18-16(19)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTPMMIGWWESRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

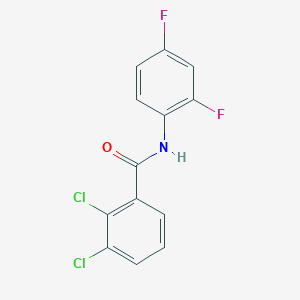
![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)
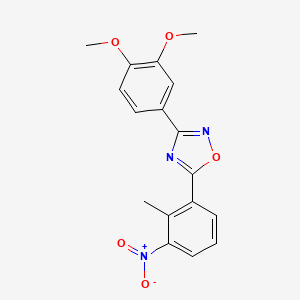
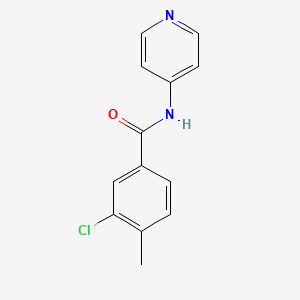
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)
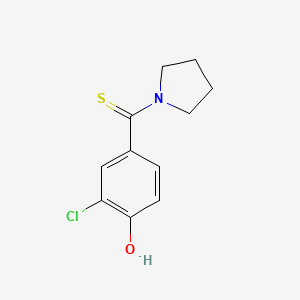
![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)
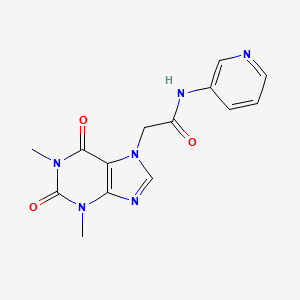
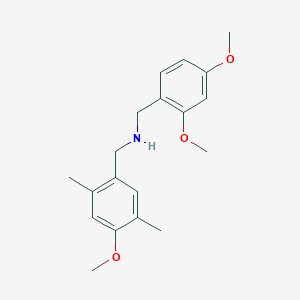
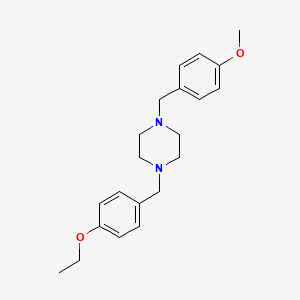
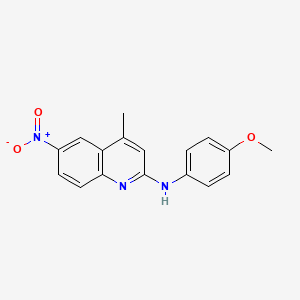
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5769082.png)
